Indole-3-acetylglycine

Peroxidase stability Oxidative degradation Auxin conjugate protection

Select IAA-Gly for fine-tuned auxin response (callus vs shoot) and allosteric studies of tryptophan synthase. Its unique binding profile (Kd ~3.9 μM to HSA) and availability with stable isotope standards make it ideal for precise LC-MS/MS quantification. Available in research-grade ≥98% purity.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 13113-08-1
Cat. No. B041844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-acetylglycine
CAS13113-08-1
SynonymsN-[2-(1H-Indol-3-yl)acetyl]glycine;  N-(1H-Indol-3-ylacetyl)glycine;  Indole-3-acetylglycine
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O
InChIInChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17)
InChIKeyYDXXLJMIHMIOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-3-acetylglycine (CAS 13113-08-1): Endogenous Tryptophan Metabolite and IAA-Amino Acid Conjugate for Research Procurement


Indole-3-acetylglycine (IAA-Gly), also known as N-(3-indolylacetyl)glycine, is an N-acyl-alpha amino acid formed by the conjugation of indole-3-acetic acid (IAA) with glycine. It belongs to the class of indole-3-carboxylate amino acid conjugates that function as endogenous tryptophan metabolites in both plants and mammals [1]. In humans, IAA-Gly is a urinary biomarker linked to gut microbiota activity, arising from host and microbial glycine conjugation of IAA [1]. The compound has a molecular formula of C₁₂H₁₂N₂O₃, a molecular weight of 232.24 g/mol, and is supplied as a solid with purity typically >98% (HPLC). Its dual origin—plant auxin biology and mammalian-microbial co-metabolism—positions it as a versatile research tool for studies spanning plant physiology, cancer pro-drug development, and gut microbiome metabolomics.

Indole-3-acetylglycine Procurement: Why IAA or Other Amino Acid Conjugates Cannot Serve as Drop-In Replacements


Although indole-3-acetylglycine shares the indole-3-acetyl core with the parent auxin IAA and other amino acid conjugates (e.g., IAA-alanine, IAA-aspartate), its glycine moiety confers distinct properties that render generic substitution scientifically invalid. The glycine conjugate exhibits markedly different susceptibility to peroxidase-catalyzed oxidative degradation compared with free IAA and certain other amino acid conjugates [1][2]. Its binding affinity to human serum albumin, mediated by both the indole ring and the amino acid side chain, differs from that of IAA and conjugates bearing bulkier or more hydrophobic amino acids [3]. Furthermore, IAA-Gly functions as a direct ligand for the human aryl hydrocarbon receptor (AHR) at physiologically relevant concentrations, a property not uniformly shared among all IAA-amino acid conjugates [4]. In plant tissue culture systems, IAA-Gly elicits qualitatively similar but quantitatively distinct auxin responses compared with IAA-alanine [5]. These differences, detailed quantitatively below, mean that substituting a generic 'IAA conjugate' for IAA-Gly risks altering experimental outcomes in enzyme stability assays, receptor activation studies, binding experiments, and plant biology applications.

Indole-3-acetylglycine (13113-08-1): Quantitative Differentiation Evidence Against Closest Analogs


Peroxidase Resistance: IAA-Glycine vs. Free IAA and Other Amino Acid Conjugates

Indole-3-acetylglycine (IAA-Gly) is not degraded by horseradish peroxidase (HRP), unlike free IAA which is rapidly oxidized. In a study of 21 IAA-amino acid conjugates, IAA-Gly exhibited >92% recovery after 1-hour incubation with HRP, placing it in the group of peroxidase-resistant conjugates alongside IAA-Ala, IAA-β-Ala, IAA-Asp, IAA-Cys, IAA-Gln, IAA-Glu, and IAA-Lys. In contrast, IAA conjugates of Arg, Ile, Leu, Tyr, and Val were readily oxidized, demonstrating that the amino acid moiety—not merely the indole-3-acetyl core—governs enzymatic stability [1][2]. Free IAA is completely oxidized under identical conditions, confirming that glycine conjugation confers peroxidase resistance [3].

Peroxidase stability Oxidative degradation Auxin conjugate protection

Human Serum Albumin Binding: IAA-Glycine Retention vs. IAA and Bulky Amino Acid Conjugates

The binding of IAA-Gly to immobilized human serum albumin (HSA), expressed as HPLC retention factor k, is governed by the lipophilicity and structural features of both the indole ring and the amino acid moiety. Tomasic et al. (2007) demonstrated that conjugation of IAA with glycine alters the retention factor k relative to free IAA and to conjugates bearing more hydrophobic amino acids. The retention factor k for IAA-Gly is lower than that for IAA-Leu or IAA-Phe conjugates, reflecting the polar nature of the glycine side chain. The study established a quantitative correlation between chromatographic retention on immobilized HSA and C18 reversed-phase lipophilicity (log k IAM vs. log k C18), confirming that IAA-Gly occupies a distinct position in the binding affinity spectrum [1]. Soskić & Magnus (2007) further provided relative binding constants for IAA and 34 ring-substituted derivatives, establishing a QSPR model that accounts for >96% of binding affinity variation; IAA-Gly (as an amino acid conjugate rather than ring-substituted) is governed by similar lipophilicity principles [2].

Serum albumin binding Drug delivery Chromatographic retention

Aryl Hydrocarbon Receptor (AHR) Activation: IAA-Glycine as a Direct Human AHR Ligand at Physiologically Relevant Concentrations

Morgan et al. (2026) demonstrated that IAA-Gly is a direct ligand for the human aryl hydrocarbon receptor (AHR). Using LC-MS analysis of mouse serum, urine, and cecal/fecal contents, they showed that both IAA and indole-3-propionic acid (IPA) undergo host- and microbial-mediated glycine conjugation to facilitate urinary elimination. Importantly, at physiologically detectable human serum concentrations (low μM range), IAA-Gly retains human AHR activation potential. Comparative in silico docking simulations corroborated IAA-Gly as a direct AHR ligand. The study further noted that, in contrast to xenobiotic ligands, AHR activation by endogenous tryptophan metabolites such as IAA-Gly is greater in humans than in mice [1].

Aryl hydrocarbon receptor Gut-microbiome-host signaling Tryptophan metabolism

Auxin Activity in Plant Tissue Culture: IAA-Glycine vs. IAA-Alanine in Callus Growth and Organogenesis

Hangarter et al. (1980) evaluated the biological activities of indoleacetylamino acid conjugates in three plant test systems: tomato hypocotyl explant growth, tobacco callus culture, and pea stem ethylene production. IAA-Gly and IAA-Ala were the only conjugates that supported rapid callus growth from tomato hypocotyls while inhibiting shoot and root formation. However, IAA-Gly was quantitatively less effective than IAA-Ala in supporting callus growth and in inhibiting shoot formation. The other conjugates tested (IAA-Val, IAA-Leu, IAA-Asp, IAA-Thr, IAA-Met, IAA-Phe, IAA-Pro) supported shoot formation without supporting root formation or significant callus growth [1]. This demonstrates that IAA-Gly occupies a unique intermediate position—capable of driving undifferentiated growth like IAA-Ala, but with distinct potency.

Plant tissue culture Auxin conjugate Callus induction

Urinary Biomarker Identity: IAA-Glycine as a Specific Indicator of Gut Microbiota-Mediated IAA Conjugation

Indole-3-acetylglycine has been identified as a urinary metabolite in humans (HMDB entry, PMID: 31396400) and is recognized as an endogenous biomarker of gut microbiota activity [1]. Unlike structurally similar indole metabolites such as indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), indole-3-acrylate, and indole-3-aldehyde—which arise from direct microbial tryptophan metabolism—IAA-Gly requires both microbial production of IAA and subsequent host/microbial glycine conjugation [2]. This dual-origin biosynthesis makes IAA-Gly a more specific indicator of the integrated host-microbiome metabolic axis than single-origin indole metabolites. LC-MS/MS methods have been validated for simultaneous quantification of IAA-Gly alongside other indole derivatives in urine [3], enabling its use as a differential biomarker in metabolomics studies.

Urinary metabolomics Gut microbiota biomarker Tryptophan catabolism

Indole-3-acetylglycine (CAS 13113-08-1): Evidence-Backed Application Scenarios for Scientific Procurement


Peroxidase-Resistant Auxin Conjugate for Plant Hormone Stability Studies

In experiments investigating auxin metabolism or peroxidase-mediated IAA degradation, IAA-Gly serves as a non-oxidizable conjugate control. The >92% recovery after 1 h HRP incubation [1] ensures that observed biological effects are attributable to conjugate hydrolysis (slow-release IAA) rather than direct oxidative metabolism. This is critical for studies differentiating IAA pool regulation via conjugation vs. degradation, where using free IAA would confound results due to rapid oxidation [2].

Pro-Drug Candidate for Cancer Therapy: Defined HSA Binding Profile

IAA-based pro-drugs rely on peroxidase-catalyzed activation to release cytotoxic radicals selectively in tumor tissues. IAA-Gly combines peroxidase resistance (protecting the pro-drug until enzymatic hydrolysis) with a distinct human serum albumin binding profile (lower retention factor k than hydrophobic amino acid conjugates) [3][4]. This combination may offer a favorable pharmacokinetic profile: reduced protein binding compared to IAA-Leu or IAA-Phe, while maintaining activation potential upon glycine cleavage. Procurement of IAA-Gly, rather than IAA-Ala or IAA-Asp, is therefore warranted when the glycine moiety's polarity and HSA binding characteristics are part of the pro-drug design hypothesis.

Gut Microbiome-Host AHR Signaling Axis Research

For studies investigating how gut microbial tryptophan metabolism influences host physiology via AHR, IAA-Gly is a non-redundant metabolite. It is the glycine-conjugated form of IAA that retains human AHR activation at endogenous concentrations (low μM) [5], distinguishing it from unconjugated IAA and other indole metabolites that may have different receptor activation profiles. Its detection in urine via validated LC-MS/MS methods enables its use as a quantitative biomarker of the integrated host-microbiome IAA conjugation pathway. Researchers must use authentic IAA-Gly standard to ensure accurate quantification without interference from co-eluting IAA-amino acid conjugates.

Plant Tissue Culture: Callus Induction with Defined Auxin Conjugate Activity

In plant tissue culture protocols requiring callus formation without organogenesis, IAA-Gly provides a defined, intermediate auxin activity profile. Unlike IAA-Ala (more potent) or IAA-Asp/other conjugates (which fail to support callus growth), IAA-Gly supports callus growth while inhibiting shoot and root formation [6]. This makes it a valuable tool for studying the relationship between auxin conjugate structure and morphogenic outcome, and for protocols where moderate callus induction is desired without the vigor of IAA-Ala.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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